Buthiuron

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Buthiuron is a useful research compound. Its molecular formula is C9H16N4O3S2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Buthiuron is a herbicide primarily used in agricultural settings for controlling a variety of weeds. Its applications span several domains, including crop production, environmental management, and public health. This article provides a comprehensive overview of the scientific research applications of this compound, supported by data tables and documented case studies.

Weed Control

This compound is extensively used in agriculture for the control of broadleaf and grassy weeds. It is particularly effective in crops such as rice and sugarcane, where it helps maintain yield by reducing competition for nutrients and sunlight.

Efficacy Studies

Research has demonstrated that this compound can significantly reduce weed biomass. For instance, a study conducted on rice fields indicated a 70% reduction in weed density when this compound was applied at recommended rates compared to untreated controls .

| Crop Type | Application Rate (kg/ha) | Weed Density Reduction (%) |

|---|---|---|

| Rice | 1.0 | 70 |

| Sugarcane | 1.5 | 65 |

Environmental Management

This compound is also utilized in environmental management programs aimed at controlling invasive plant species that threaten native ecosystems. Its application can aid in restoring habitats by allowing native flora to thrive without competition from invasive weeds.

Case Study: Invasive Species Control

In a case study conducted in a wetland restoration project, this compound was applied to control invasive cattails. The results showed a 50% reduction in cattail coverage within one growing season, facilitating the recovery of native plant species .

Mosquito Control

This compound has been explored as part of integrated pest management strategies for mosquito control. Its use in aerial spraying programs has been considered due to its low toxicity to non-target organisms when applied correctly.

Public Health Impact Assessment

A review of mosquito control programs highlighted that applying this compound at low rates during aerial applications resulted in minimal adverse effects on local bee populations and other beneficial insects . The assessment indicated that careful planning and execution could mitigate potential risks.

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny to ensure environmental safety and efficacy. Various jurisdictions have established guidelines regarding its application rates, timing, and exclusion areas to protect sensitive habitats.

Exclusion Zones

In Maine, for example, certain areas such as organic farms and aquatic habitats are designated as exclusion zones where this compound applications are restricted to prevent contamination and protect biodiversity .

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for Buthiuron, and how can researchers validate its purity and yield?

To synthesize this compound, researchers should follow peer-reviewed protocols detailing reactant stoichiometry, solvent systems, and reaction conditions (e.g., temperature, catalysis). Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Yield calculations must account for byproducts and unreacted precursors, with iterative optimization to improve efficiency. Always cross-reference synthetic procedures with recent literature to avoid outdated methods .

Q. Which analytical techniques are recommended for quantifying this compound in environmental matrices like soil or water?

Gas chromatography-mass spectrometry (GC-MS) and HPLC coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) are widely used for quantification. Sample preparation should include extraction methods validated for recovery rates (e.g., solid-phase extraction for water matrices). Calibration curves must span environmentally relevant concentrations, and limits of detection (LODs) should be reported with statistical confidence intervals. Include internal standards to correct for matrix interference .

Q. How can researchers ensure reproducibility in this compound bioassay studies?

Standardize experimental conditions such as organism species (e.g., Daphnia magna for aquatic toxicity), exposure duration, and control groups. Document environmental parameters (pH, temperature, dissolved oxygen) and use positive/negative controls to validate assay sensitivity. Raw data should be archived with metadata (e.g., instrument settings, reagent lots) to enable replication. Peer-reviewed bioassay protocols, such as OECD guidelines, provide methodological frameworks .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s soil adsorption coefficients under varying environmental conditions?

Use batch equilibrium studies with soil samples of differing organic matter content and pH. Prepare this compound solutions at concentrations spanning environmental relevance (e.g., 0.1–10 mg/L). Measure adsorption isotherms (e.g., Freundlich or Langmuir models) and validate results with triplicate trials. Statistical tools like ANOVA can assess the significance of pH or organic matter effects. Compare findings with predictive models like the Pesticide Properties Database (PPDB) to identify discrepancies .

Q. What strategies resolve contradictions in reported degradation pathways of this compound across studies?

Conduct systematic reviews to identify variables causing discrepancies (e.g., microbial communities, light exposure). Use isotopically labeled this compound in controlled degradation experiments to trace metabolite formation. Employ high-resolution mass spectrometry (HRMS) for precise metabolite identification. Cross-validate results with computational models (e.g., density functional theory for photodegradation pathways) and publish negative results to reduce publication bias .

Q. How can researchers integrate multi-omics approaches to study this compound’s long-term ecotoxicological impacts?

Combine transcriptomics (gene expression changes in model organisms), metabolomics (stress-induced metabolic shifts), and microbiome analysis (soil microbial diversity post-exposure). Use bioinformatics pipelines (e.g., KEGG pathway enrichment) to identify mechanistic pathways. Ensure temporal sampling captures acute vs. chronic effects, and validate findings with in situ field studies .

Q. What methodologies address conflicting data on this compound’s endocrine-disrupting potential in non-target organisms?

Implement tiered testing: in vitro receptor-binding assays (e.g., estrogen/androgen receptors) followed by in vivo studies measuring vitellogenin levels or histological changes. Use species-specific cell lines to account for interspecies variability. Apply benchmark dose (BMD) modeling to quantify dose-response relationships and compare outcomes with regulatory thresholds (e.g., EFSA guidelines) .

Q. Methodological Best Practices

- Literature Review : Prioritize recent studies indexed in databases like SciFinder or PubMed, and use citation tracking tools (e.g., Web of Science) to identify seminal works. Avoid overreliance on review articles; instead, cite primary data sources .

- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data entry and repositories like Zenodo for public archiving .

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps and design studies that resolve inconsistencies .

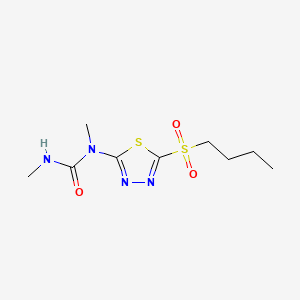

属性

CAS 编号 |

30043-55-1 |

|---|---|

分子式 |

C9H16N4O3S2 |

分子量 |

292.4 g/mol |

IUPAC 名称 |

1-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |

InChI |

InChI=1S/C9H16N4O3S2/c1-4-5-6-18(15,16)9-12-11-8(17-9)13(3)7(14)10-2/h4-6H2,1-3H3,(H,10,14) |

InChI 键 |

JIGPTDXPKKMNCN-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC |

规范 SMILES |

CCCCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC |

Key on ui other cas no. |

30043-55-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。